molecular formula C16H15N3O2 B1453845 methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate CAS No. 864414-59-5

methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate

Cat. No.: B1453845
CAS No.: 864414-59-5
M. Wt: 281.31 g/mol
InChI Key: YSRXMDDXUACNIZ-UHFFFAOYSA-N
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Description

Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N4O2\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2

This structure features a benzoate moiety linked to an indazole derivative, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that indazole derivatives exhibit significant antimicrobial properties. This compound was evaluated against various pathogens, including protozoa and fungi.

Table 1: Antimicrobial Activity of Indazole Derivatives

CompoundPathogenIC50 (µM)Reference DrugRelative Activity
18 Giardia intestinalis<1Metronidazole12.8 times more active
23 Candida albicans<1FluconazoleHigher than reference
16 Entamoeba histolytica<1MetronidazoleSignificant activity
18 Candida glabrata<1FluconazoleSignificant activity

The data indicates that compounds derived from the indazole scaffold, particularly this compound, show potent antiprotozoal and anticandidal activities, often surpassing the efficacy of traditional treatments like metronidazole and fluconazole .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The compound demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes.

Table 2: COX-2 Inhibition by Indazole Derivatives

CompoundCOX-2 Inhibition (IC50 µM)
18 10
21 10
23 10

The results suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions where inflammation is a key component .

Cytotoxicity Studies

Cytotoxicity assays were performed to evaluate the safety profile of this compound in human cell lines. The findings indicated low cytotoxicity at concentrations up to 10 µM.

Table 3: Cytotoxicity Assays

CompoundCell LineIC50 (µM)
16 HaCaT (keratinocytes)>90
16 HeLa (cervical cancer)>125

These results highlight that while exhibiting significant biological activity against pathogens, the compound maintains a favorable safety profile with high selectivity for target organisms over human cells .

Case Studies

In a recent study involving various indazole derivatives, this compound was part of a series that showed promising results in treating infections caused by Giardia intestinalis, Entamoeba histolytica, and Candida albicans. The study emphasized the need for further exploration into the mechanisms of action of these compounds, particularly their selective toxicity towards pathogens compared to human cells .

Properties

IUPAC Name

methyl 4-[(1H-indazol-6-ylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-16(20)12-4-2-11(3-5-12)9-17-14-7-6-13-10-18-19-15(13)8-14/h2-8,10,17H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRXMDDXUACNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.